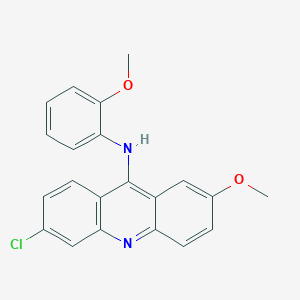
6-Chloro-2-methoxy-N-(2-methoxyphenyl)acridin-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-methoxy-N-(2-methoxyphenyl)acridin-9-amine is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives have been actively researched due to their potential therapeutic applications, including anticancer, antibacterial, and antiviral properties . This compound is characterized by its unique structure, which includes a chloro group, methoxy groups, and an acridine core.
Preparation Methods
The synthesis of 6-Chloro-2-methoxy-N-(2-methoxyphenyl)acridin-9-amine typically involves the reaction of 6,9-dichloro-2-methoxyacridine with appropriate amines in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF). The final products are often obtained through microwave-assisted reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
6-Chloro-2-methoxy-N-(2-methoxyphenyl)acridin-9-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include potassium carbonate, dimethylformamide, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-2-methoxy-N-(2-methoxyphenyl)acridin-9-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex acridine derivatives.
Medicine: Explored for its anticancer properties, particularly in targeting DNA and related enzymes.
Industry: Utilized in the development of fluorescent materials and dyes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methoxy-N-(2-methoxyphenyl)acridin-9-amine primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and affecting biological processes such as DNA replication and transcription . This intercalation can inhibit the activity of enzymes like topoisomerase, which are crucial for DNA manipulation.
Comparison with Similar Compounds
Similar compounds include other acridine derivatives such as:
Acriflavine: Known for its antibacterial properties.
Proflavine: Used as a disinfectant and antibacterial agent.
9-Aminoacridine: Investigated for its anticancer properties.
6-Chloro-2-methoxy-N-(2-methoxyphenyl)acridin-9-amine is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the chloro and methoxy groups can enhance its ability to intercalate into DNA and affect its overall pharmacological profile.
Properties
Molecular Formula |
C21H17ClN2O2 |
|---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
6-chloro-2-methoxy-N-(2-methoxyphenyl)acridin-9-amine |
InChI |
InChI=1S/C21H17ClN2O2/c1-25-14-8-10-17-16(12-14)21(15-9-7-13(22)11-19(15)23-17)24-18-5-3-4-6-20(18)26-2/h3-12H,1-2H3,(H,23,24) |
InChI Key |
VQNBNCTXKXADOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[4-chloro-2-(3,5-difluorobenzoyl)phenoxy]acetate](/img/structure/B14132602.png)
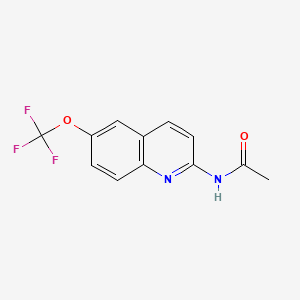

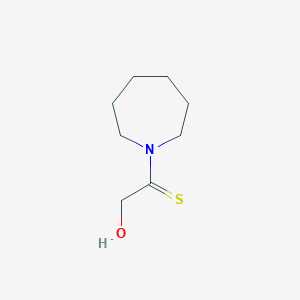
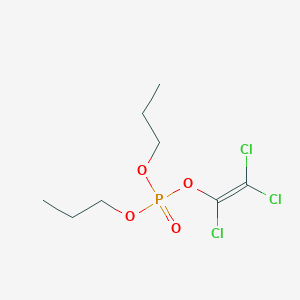

![1-[(2-Nitrophenyl)methyl]pyridin-1-ium perchlorate](/img/structure/B14132658.png)

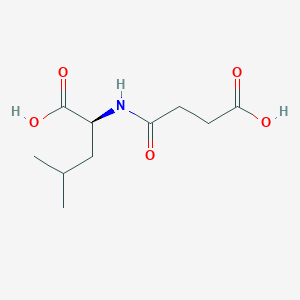
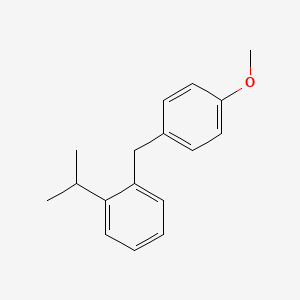
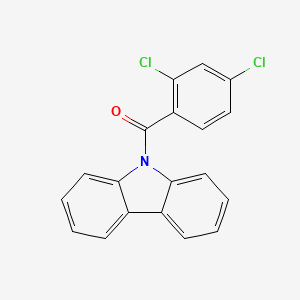
![Pyrazino[2,3-b]pyrazine, decahydro-1,4,5,8-tetranitroso-, trans-](/img/structure/B14132677.png)
![6-[3-(Trifluoromethyl)phenyl]quinoline](/img/structure/B14132685.png)

